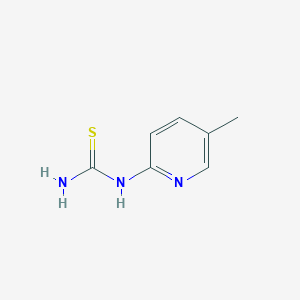

(5-Methyl-pyridin-2-yl)-thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYNPFWKKUCREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375004 | |

| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131185-00-7 | |

| Record name | (5-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-METHYL-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of (5-Methyl-pyridin-2-yl)-thiourea

An In-Depth Technical Guide to the Physical and Chemical Properties of (5-Methyl-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

This compound belongs to the versatile class of thiourea derivatives, compounds that are cornerstones in organic synthesis and medicinal chemistry.[1][2] The structure marries a substituted pyridine ring, a prevalent motif in pharmaceuticals, with the unique thiourea functional group known for its diverse reactivity and biological significance.[3][4][5] Thiourea-containing molecules have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2]

This guide serves as a comprehensive technical resource for professionals in research and drug development. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's synthesis, structural characteristics, and physicochemical properties. We will explore the causality behind experimental methodologies and the implications of the compound's structural features for its potential applications, particularly in the synthesis of more complex bioactive molecules.

Molecular Structure and Identification

The foundational identity of this compound is established by its molecular formula and weight.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-(5-Methylpyridin-2-yl)thiourea | [6] |

| CAS Number | 131185-00-7 | [6] |

| Molecular Formula | C₇H₉N₃S | [6] |

| Molecular Weight | 167.23 g/mol | [6] |

The molecule's structure, featuring a methyl-substituted pyridine ring linked to a thiourea group, suggests a blend of aromatic and polar characteristics that govern its physical and chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is contingent on the availability of its key precursor, 2-amino-5-methylpyridine. The subsequent reaction to form the thiourea derivative is a well-established transformation in organic chemistry.

Part 1: Synthesis of Precursor (2-Amino-5-methylpyridine)

2-Amino-5-methylpyridine is a valuable intermediate for pharmaceuticals and agrochemicals.[3][4] Several synthetic routes are commercially and academically established.

Common Synthetic Routes:

-

Chichibabin Reaction: A classical method involving the reaction of 3-methyl-pyridine with sodium amide (NaNH₂) in an inert solvent under heat and pressure.[4][7][8] This amination of the pyridine ring is a direct but often harsh method.

-

From 3-Methyl-pyridine 1-oxide: A multi-step process that involves activating the pyridine ring via N-oxidation. The oxide can be reacted with an electrophilic compound and a trialkylamine, followed by dealkylation or rearrangement to yield the desired 2-amino product.[4][8][9]

-

From 2-Chloro-5-methylpyridine: A nucleophilic aromatic substitution approach where the chloro-substituent is displaced by an amino group, often using ammonia under pressure with a copper catalyst.[10]

Caption: High-level workflow for the synthesis of this compound.

Part 2: Synthesis of this compound

A reliable method for preparing N-aryl thioureas involves the hydrolysis of an intermediate N-acylthiourea. This two-step approach offers good control and yields a clean product.

Experimental Protocol: Hydrolysis of 1-Benzoyl-3-(5-methylpyridin-2-yl)thiourea

This protocol is adapted from a similar synthesis for a related isomer.[11] The initial step, not detailed here, involves reacting 2-amino-5-methylpyridine with benzoyl isothiocyanate to form the benzoylthiourea intermediate.

-

Suspension: Suspend the 1-benzoyl-3-(5-methylpyridin-2-yl)thiourea intermediate (1.0 equivalent) in methanol.

-

Base Addition: To the stirred suspension, add 1N aqueous sodium hydroxide (NaOH) solution (approximately 1.0 equivalent). The choice of a hydroxide base is critical for the saponification of the benzoyl group, which protects one of the thiourea nitrogens and acts as a good leaving group upon hydrolysis.

-

Heating: Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product, being less soluble in the aqueous methanol, will precipitate as a solid.

-

Purification: Collect the solid by filtration. Wash the filter cake thoroughly with deionized water to remove any remaining NaOH and sodium benzoate byproduct.

-

Drying: Dry the purified solid in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅) to yield the final product.

Physicochemical Properties

The physical state, solubility, and thermal properties of the compound are critical for its handling, formulation, and application.

| Property | Observation / Value | Rationale / Reference |

| Appearance | White to off-white/yellowish solid | Based on the appearance of precursors like 2-amino-5-methylpyridine (tan to yellow solid) and thiourea (white solid).[3][12] |

| Melting Point | Not explicitly reported. Precursor (2-amino-5-methylpyridine): 76-79 °C | [4][5][7] The melting point is expected to be significantly higher due to increased molecular weight and strong hydrogen bonding potential of the thiourea group. |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, methanol) and sparingly soluble in water and nonpolar solvents. | The pyridine nitrogen and thiourea group provide polarity and hydrogen bonding sites, while the methyl group and aromatic ring add lipophilicity. 2-amino-5-methylpyridine is noted for its good solubility.[8] |

Structural Characterization and Spectroscopic Data

A combination of spectroscopic techniques is required for unambiguous structural confirmation. Below are the expected data based on the compound's structure and data from analogous molecules.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

-

Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). A doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the two substituents, and a doublet for the proton adjacent to the ring nitrogen.

-

Amine/Amide Protons (-NH-C(S)-NH₂): Two or three broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The exact number and chemical shift are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-

¹³C NMR (DMSO-d₆):

-

Thiourea Carbonyl (C=S): A characteristic peak in the highly deshielded region, typically δ 180-185 ppm.

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region, indicative of the N-H groups of the thiourea moiety.

-

C-H Stretching: Aromatic and aliphatic C-H stretches typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=S Stretching (Thioamide I band): A strong absorption band around 1250-1350 cm⁻¹, often coupled with other vibrations.

-

C-N Stretching & N-H Bending (Thioamide II/III bands): Multiple characteristic bands in the fingerprint region (1400-1650 cm⁻¹).

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 167. An [M+H]⁺ peak at m/z = 168 would be expected under electrospray ionization (ESI) conditions.

Chemical Properties and Reactivity

The chemical nature of this compound is dominated by the thiourea functional group and the basicity of the pyridine ring.

Thione-Thiol Tautomerism

A key chemical feature of thioureas is their existence in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms.[2] In most conditions, particularly in solution, the thione form is predominant.[2] This equilibrium is crucial as it dictates the compound's reactivity and its ability to act as a ligand.

Caption: Thione-thiol tautomerism in this compound (R = 5-Methyl-pyridin-2-yl).

Reactivity and Potential Applications

The structural motifs within this compound make it a valuable building block for more complex molecules.

-

Heterocycle Synthesis: Thioureas are classic precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. For instance, in the Hantzsch thiazole synthesis, reaction with an α-haloketone would yield a substituted 2-aminothiazole derivative.[11] These thiazole scaffolds are pharmacologically significant.[11]

-

Coordination Chemistry: The sulfur and nitrogen atoms are excellent donor sites, allowing the molecule to act as a ligand in the formation of metal complexes.[14] This is relevant for catalysis and the development of metal-based therapeutics.

-

Medicinal Chemistry Scaffold: The molecule itself contains the N-C(S)-N function, which is a known pharmacophore responsible for various biological activities.[1] It can serve as a starting point for library synthesis to explore structure-activity relationships (SAR) for targets like kinases or other enzymes.[15] The 2-aminopyridine portion is a key feature in many kinase inhibitors, and combining it with a thiourea group offers a unique scaffold for drug discovery.

Safety and Handling

-

General Hazards: The precursor 2-amino-5-methylpyridine is classified as toxic if swallowed, in contact with skin, or inhaled.[5][16] It is also known to cause skin and eye irritation and may cause respiratory irritation.[16][17]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and dark place under an inert atmosphere, as the material may be hygroscopic.[4]

-

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight.

- Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing.

- FooDB. Showing Compound Thiourea (FDB012439).

- BYJU'S. Thiourea Structure.

- PubChem. 5-Methylpyridine-2(1H)-thione. CID 4297321.

- TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.

- ChemScene. N-(5-Methylpyridin-2-yl)thiourea. CAS 131185-00-7.

- Chem-Impex. 2-Amino-5-methylpyridine.

- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry 2024, 6(2), 25.

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- ChemicalBook. 2-Amino-5-methylpyridine. CAS 1603-41-4.

- Sigma-Aldrich. 2-Amino-5-methylpyridine 99%. CAS 1603-41-4.

- NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry 2013, 504234.

- SciSpace. Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography 2021, 51, 394–404.

- Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.

- MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences 2024, 25(10), 5482.

- ResearchGate. (PDF) Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles.

- ChemScene. 1-(4-Methylpyridin-2-yl)thiourea. CAS 21242-21-7.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-methylpyridine. CAS 1603-41-4.

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. CAS 1603-41-4.

- Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. 2015, 19(4), 805-813.

- Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 10. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. byjus.com [byjus.com]

- 13. kar.kent.ac.uk [kar.kent.ac.uk]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. mdpi.com [mdpi.com]

- 16. lobachemie.com [lobachemie.com]

- 17. 5-Methylpyridine-2(1H)-thione | C6H7NS | CID 4297321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Thiourea Derivatives in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of (5-Methyl-pyridin-2-yl)-thiourea and Its Isomeric Analogue

A Note on Isomeric Specificity: This guide focuses on the crystal structure analysis of pyridyl-thiourea derivatives. While the topic specifies this compound, a comprehensive search of available scientific literature and crystallographic databases did not yield specific structural data for this exact isomer. However, detailed crystallographic studies have been published for the closely related isomer, 1-(4-Methylpyridin-2-yl)thiourea .[1][2] This guide will therefore provide a detailed analysis of this 4-methyl isomer as a representative case study. The principles of synthesis, crystallographic analysis, and interpretation of structural features are directly applicable to the 5-methyl isomer and other related compounds, making this a valuable resource for researchers in the field.

Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[3] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, possesses a unique combination of hydrogen bond donor and acceptor capabilities.[4][5] This allows for a wide range of interactions with biological targets such as enzymes and receptors, making these compounds promising candidates for various therapeutic applications.[4]

Substituted thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3] The biological efficacy of these compounds is often intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.[6]

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain precise information about bond lengths, bond angles, and the overall conformation of the molecule.[8] Furthermore, crystallographic analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and can influence key physicochemical properties like solubility and stability.[9]

This guide provides a detailed technical overview of the crystal structure analysis of 1-(4-Methylpyridin-2-yl)thiourea, a representative pyridyl-thiourea derivative. We will delve into the synthesis of this compound, the experimental methodology for its crystallographic analysis, and a detailed interpretation of its molecular and supramolecular structure.

Synthesis and Crystallization

The synthesis of pyridyl-thiourea derivatives can be achieved through several established synthetic routes. A common method involves the reaction of an appropriately substituted aminopyridine with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with an amine.[10] Alternatively, direct synthesis from isothiocyanates is a widely used approach.[10]

For the specific case of 1-(4-Methylpyridin-2-yl)thiourea, a reliable synthesis protocol involves the deprotection of a benzoyl-protected precursor.[11]

Experimental Protocol: Synthesis of 1-(4-Methylpyridin-2-yl)thiourea

-

Starting Material: 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea.

-

Reagents: 1 N aqueous Sodium Hydroxide (NaOH), Methanol (MeOH).

-

Procedure: a. Suspend 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea (e.g., 2.00 g, 7.37 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer. b. To the stirred suspension, add 1 N aqueous NaOH (7.4 mL). c. Heat the mixture to reflux for 1 hour. d. After 1 hour, remove the heat source and allow the mixture to cool to room temperature. e. A white solid will precipitate out of the solution. f. Collect the solid by filtration. g. Wash the collected solid with deionized water. h. Dry the product in a vacuum desiccator over P₂O₅. i. This procedure typically yields the desired 1-(4-Methylpyridin-2-yl)thiourea in high purity (e.g., 1.00 g, 81% yield).[11]

Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The method of crystallization can significantly influence the resulting crystal form, or polymorph. For 1-(4-Methylpyridin-2-yl)thiourea, two distinct polymorphs have been identified, designated as 1α and 1β .[1][2]

-

Polymorph 1α: Crystals suitable for X-ray diffraction can be obtained by recrystallization from methanol.[11]

-

Polymorph 1β: Crystals of this form can be grown by the slow evaporation of a solution of the compound in chloroform (CDCl₃).[11]

The existence of polymorphism is a crucial consideration in drug development, as different polymorphs can exhibit different physical properties, including solubility, dissolution rate, and bioavailability.

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[12] The fundamental principle of this technique is Bragg's Law, which relates the wavelength of the incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes.

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to yield the final, precise atomic coordinates.

Crystallographic Data and Molecular Structure

The two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea, 1α and 1β , both crystallize in the monoclinic system but in different space groups, leading to distinct crystal packing arrangements.[2]

Table 1: Crystallographic Data for Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea

| Parameter | Polymorph 1α[2] | Polymorph 1β[2] |

| Chemical Formula | C₇H₉N₃S | C₇H₉N₃S |

| Formula Weight | 167.23 | 167.23 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 5.893(1) | 10.456(2) |

| b (Å) | 11.456(2) | 10.987(2) |

| c (Å) | 12.289(2) | 14.659(3) |

| β (°) | 98.49(3) | 94.78(3) |

| Volume (ų) | 820.7(3) | 1678.5(6) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.354 | 1.323 |

Z is the number of molecules in the unit cell.

Molecular Conformation

The molecular structure of 1-(4-Methylpyridin-2-yl)thiourea consists of a 4-methylpyridine ring linked to a thiourea group at the 2-position of the pyridine ring.

Caption: Molecular structure of (Methyl-pyridin-2-yl)-thiourea.

In the solid state, the thiourea moiety is essentially planar. The relative orientation of the pyridine ring and the thiourea group is a key conformational feature.

Intermolecular Interactions and Crystal Packing

The crystal packing of the two polymorphs is primarily governed by a network of intermolecular hydrogen bonds involving the N-H groups of the thiourea moiety and the nitrogen atom of the pyridine ring, as well as the sulfur atom of the thiocarbonyl group.[13] These interactions are crucial for the stability of the crystal lattice.

Polymorph 1α

In polymorph 1α , the molecules form centrosymmetric dimers through N-H···S hydrogen bonds. These dimers are then linked into chains by N-H···N hydrogen bonds involving the pyridine nitrogen atom.

Polymorph 1β

The crystal packing in polymorph 1β is more complex, with eight molecules in the unit cell. The hydrogen bonding network involves both N-H···S and N-H···N interactions, but with a different connectivity pattern compared to 1α , resulting in a distinct three-dimensional architecture.[2]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for (5-Methyl-pyridin-2-yl)-thiourea

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that belongs to the N-substituted thiourea family. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities—including antibacterial, antifungal, and antiviral properties—and their utility as intermediates in organic synthesis.[1][2] The presence of the 5-methylpyridine moiety introduces specific electronic and steric properties that can modulate the compound's chemical behavior and biological interactions.

Accurate structural elucidation is the cornerstone of chemical research and drug development. A compound's identity, purity, and structure must be unequivocally confirmed before its biological or material properties can be meaningfully investigated. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By synthesizing theoretical principles with empirical data, this document serves as an authoritative reference for the characterization of this molecule and its analogues.

Molecular Structure and Logic of Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The workflow for characterization follows a logical progression from synthesis to multi-faceted spectroscopic confirmation.

Caption: Workflow from synthesis to structural confirmation.

The structure of this compound features a pyridine ring, a methyl group, and a thiourea functional group. Each component provides distinct spectroscopic signatures.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise & Experience: Causality in NMR

The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it readily dissolves the compound and, being a hydrogen bond acceptor, it slows down the proton exchange of the N-H groups, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons, one methyl group, and the two N-H protons of the thiourea moiety. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the thiourea group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H6 (Pyridine) | ~8.1 - 8.3 | Doublet (d) or Singlet (s) | J ≈ 2.0 Hz | Downfield due to proximity to the pyridine nitrogen. Coupling to H4 is small. |

| H4 (Pyridine) | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | Coupled to both H3 and H6. |

| H3 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | J ≈ 8.5 Hz | Coupled to H4. Shift is influenced by the adjacent thiourea group. |

| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | N/A | Typical range for a methyl group on an aromatic ring. |

| -NH- (Pyridine side) | ~10.0 - 10.5 | Broad Singlet (br s) | N/A | Deshielded due to attachment to the aromatic ring and potential intramolecular H-bonding. |

| -NH₂ (Terminal) | ~7.5 - 8.5 | Broad Singlet (br s) | N/A | Exchangeable protons. Chemical shift can be concentration and temperature dependent. |

Note: These are predicted values based on known data for similar structures like 2-amino-5-methylpyridine and other pyridyl thioureas. Actual values may vary slightly.[3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum should display seven unique carbon signals: five for the pyridine ring, one for the methyl group, and a highly diagnostic downfield signal for the thiocarbonyl (C=S) carbon.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=S (Thiourea) | ~180 - 185 | The most downfield signal, characteristic of a thiocarbonyl group.[4] |

| C2 (Pyridine) | ~155 - 158 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |

| C6 (Pyridine) | ~147 - 150 | Alpha to the pyridine nitrogen. |

| C4 (Pyridine) | ~138 - 142 | Aromatic CH. |

| C5 (Pyridine) | ~128 - 132 | Attached to the methyl group. |

| C3 (Pyridine) | ~115 - 120 | Aromatic CH. |

| -CH₃ (Methyl) | ~17 - 20 | Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² system. |

Note: Data is extrapolated from known spectra of 2-methylpyridine, 5-ethyl-2-methylpyridine, and general thiourea derivatives.[5][6]

Trustworthiness: Self-Validating NMR Protocol

A robust NMR analysis protocol ensures reproducibility and data integrity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Solvent Choice Validation: Use a solvent containing a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) for accurate chemical shift referencing.

-

Instrument Setup:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, validated by the sharp, symmetrical signal of the TMS peak.

-

-

¹H Spectrum Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set an appropriate spectral width (~16 ppm) and acquisition time (>2 s).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., zgpg30) to simplify signals to singlets.

-

Use a wider spectral width (~220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to confirm proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Experience: Interpreting Key IR Bands

In thiourea derivatives, the N-H stretching region (3100-3400 cm⁻¹) is often complex, showing multiple bands due to symmetric and asymmetric stretching, as well as hydrogen bonding. The C=S stretching vibration is a key diagnostic, but it is often weak and can be coupled with C-N stretching and N-H bending modes, appearing in the "fingerprint region." Its identification requires careful comparison with spectra of related compounds.[1][7]

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3450 | N-H Asymmetric & Symmetric Stretch | -NH₂ (Thiourea) | Often appears as two distinct sharp or broad bands.[8] |

| 3100 - 3250 | N-H Stretch | -NH- (Thiourea) | Typically a single, broad band, indicative of hydrogen bonding.[9] |

| 3000 - 3100 | C-H Aromatic Stretch | Pyridine Ring | |

| 2900 - 3000 | C-H Aliphatic Stretch | -CH₃ Group | |

| 1580 - 1620 | C=C and C=N Ring Stretching | Pyridine Ring | Strong absorptions, characteristic of the aromatic system. |

| 1500 - 1550 | N-H Bending | Thiourea | Coupled with C-N stretching. |

| 1250 - 1350 | C-N Stretch | Ar-NH, Thiourea | |

| 700 - 850 | C=S Stretch | Thiocarbonyl | This is a key thioamide band, though its exact position can vary.[1] |

Trustworthiness: Self-Validating IR Protocol

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Background: Before analysis, record a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal. The instrument software can often verify that sufficient pressure has been applied.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Cleaning and Verification: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking a new background scan, which should be flat.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure.

Expertise & Experience: Predicting Fragmentation

For this compound, Electron Ionization (EI) is a common technique. The molecular ion (M⁺˙) is expected to be observed. The key fragmentation pathway often involves the cleavage of the C-N bond between the pyridine ring and the thiourea group. This results in two primary fragment ions: one corresponding to the 2-amino-5-methylpyridine radical cation and another related to the thiourea moiety. The isotopic signature of sulfur (³⁴S is ~4.2% of ³²S) should result in a visible M+2 peak, providing strong evidence for the presence of a single sulfur atom.

Predicted Mass Spectrum Data

-

Molecular Formula: C₇H₉N₃S

-

Exact Mass: 167.05 g/mol

| m/z Value | Proposed Fragment Ion | Notes |

| 167 | [C₇H₉N₃S]⁺˙ | Molecular ion (M⁺˙). |

| 169 | [C₇H₉N₃³⁴S]⁺˙ | M+2 peak, confirming the presence of one sulfur atom. |

| 108 | [C₆H₈N₂]⁺˙ | Loss of •SCN. Corresponds to the 2-amino-5-methylpyridine radical cation. This is a very likely and stable fragment.[3] |

| 80 | [C₅H₆N]⁺ | Fragmentation of the pyridine ring, possibly loss of HCN from the m/z 108 fragment.[3] |

| 59 | [CH₃N₂S]⁺ | Fragment corresponding to the thiourea moiety. |

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound.

Trustworthiness: Self-Validating MS Protocol

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrument Calibration: Before analysis, calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) across the desired mass range. This ensures high mass accuracy.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, allowing for comparison with library data.

-

Mass Analysis: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 40-400).

-

Data Validation:

-

Confirm the presence of the molecular ion at the expected m/z.

-

Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of sulfur atoms.

-

Compare the observed fragmentation pattern with theoretically predicted pathways to build confidence in the structural assignment.

-

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. Each technique provides a unique and essential piece of the structural puzzle:

-

NMR Spectroscopy defines the precise carbon-hydrogen framework and the connectivity of the pyridine and thiourea moieties.

-

IR Spectroscopy rapidly confirms the presence of key functional groups, notably the N-H and C=S bonds.

-

Mass Spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and definitive structural confirmation of this compound, a critical step that underpins all further chemical and biological investigations.

References

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Al-Jibori, S. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. PubChem. Retrieved January 23, 2026, from [Link]

-

Fadda, A. A., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Retrieved January 23, 2026, from [Link]

-

Zakaria, S. A., et al. (2011). Spectroscopic and structural study of a series of pivaloylthiourea derivatives. The Malaysian Journal of Analytical Sciences, 15(1), 37-45. Retrieved January 23, 2026, from [Link]

-

Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Bura, S. D., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Retrieved January 23, 2026, from [Link]

-

Seidel, R. W., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404. Retrieved January 23, 2026, from [Link]

-

Abdullah, M. N., et al. (2020). 13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Retrieved January 23, 2026, from [Link]

-

FooDB. (2019). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). FooDB. Retrieved January 23, 2026, from [Link]

-

Ghorai, A., et al. (2020). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

-

Yamin, B. M., et al. (2014). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 18(1), 131-139. Retrieved January 23, 2026, from [Link]

-

Kumar, S., & Kumar, A. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 7(1), 1-4. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

Potential biological activities of substituted pyridinyl thioureas

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Pyridinyl Thioureas

Authored by: A Senior Application Scientist

Abstract

The confluence of the pyridine nucleus, a cornerstone in medicinal chemistry, with the versatile thiourea linker has given rise to a class of compounds demonstrating a remarkable breadth of biological activities. Substituted pyridinyl thioureas are structurally adaptable scaffolds capable of forming critical hydrogen bonds and coordinating with metallic ions in enzyme active sites, making them privileged structures in drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their significant anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to equip researchers and drug development professionals with a comprehensive understanding of this promising molecular class.

Introduction: The Synergy of Pyridine and Thiourea Scaffolds

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions.[1] Its derivatives are known to exhibit a wide array of therapeutic properties, including antimicrobial, antiviral, and antitumor effects.[1][2][3] The thiourea functional group (-NH-C(S)-NH-), with its potent hydrogen-bond donating and accepting capabilities and its ability to act as a versatile ligand for metal ions, serves as an excellent linker and pharmacophore.[4] The combination of these two moieties in substituted pyridinyl thioureas creates compounds with unique electronic and steric properties, allowing for fine-tuning of their biological profiles. Research has shown these derivatives possess significant potential as antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory agents.[5][6]

General Synthesis Strategy

The synthesis of N,N'-disubstituted pyridinyl thioureas is typically achieved through a straightforward and efficient condensation reaction. The most common approach involves the reaction of a pyridinyl amine derivative with a suitably substituted isothiocyanate.

Causality in Synthesis Design

The choice of solvent and reaction conditions is critical for achieving high yields and purity. Anhydrous aprotic solvents like dichloromethane, acetonitrile, or benzene are often preferred to prevent hydrolysis of the reactive isothiocyanate intermediate. The reaction is typically conducted at room temperature, as elevated temperatures can lead to the formation of byproducts. The use of a base, such as pyridine, can be employed to scavenge any acid formed during the reaction, particularly when starting from an amine salt.[4]

General Synthetic Protocol: Pyridinyl Thiourea Formation

-

Reactant Preparation : Dissolve the selected pyridinyl amine (1.0 equivalent) in an appropriate volume of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Isothiocyanate Addition : To the stirring solution, add the corresponding substituted isothiocyanate (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring : Allow the reaction mixture to stir at room temperature for a period of 3 to 24 hours.[5] Progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is then purified. The most common method is silica gel column chromatography, using a solvent system such as petroleum ether/ethyl acetate, to yield the pure target compound.

-

Characterization : The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the synthesis of substituted pyridinyl thioureas.

Anticancer and Enzyme Inhibition Activities

A significant area of investigation for pyridinyl thioureas is their potential as anticancer agents. Their efficacy often stems from the targeted inhibition of enzymes crucial for tumor growth and survival.[5][7]

Mechanism of Action: Carbonic Anhydrase and Kinase Inhibition

Many pyridinyl thiourea derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[5][8] These enzymes are critical for cancer cells to maintain a stable intracellular pH in the often acidic tumor microenvironment, thereby promoting cell survival and proliferation.[9] By inhibiting these enzymes, the compounds disrupt pH regulation, leading to apoptosis.

Another key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by these compounds can effectively starve the tumor and prevent its growth and metastasis.[7]

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR)

SAR studies reveal that the nature and position of substituents on both the pyridine and phenyl rings are critical for anticancer activity.

-

Electron-withdrawing groups (e.g., halogens like -Cl, -Br) or electron-donating groups (e.g., -OMe, -NMe2) on the phenyl rings can significantly modulate the inhibitory potency against CA isoforms.[5]

-

For VEGFR-2 inhibition, specific substitutions on the phenylurea moiety have been shown to be crucial for high potency.[7]

-

The presence of the thiourea linker is essential for coordinating with the zinc ion in the active site of carbonic anhydrases.[5]

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The following table summarizes the activity of representative substituted pyridinyl thiourea/urea compounds against various cancer cell lines and enzymes.

| Compound ID | Target | Cell Line / Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |

| Compound 7c | Carbonic Anhydrase | hCA IX | 125.1 nM (Kᵢ) | [5][8] |

| Compound 7d | Carbonic Anhydrase | hCA XII | 111.0 nM (Kᵢ) | [5][8] |

| Pyridine-urea 8e | Cytotoxicity | MCF-7 (Breast) | 0.11 µM (IC₅₀, 72h) | [7] |

| Pyridine-urea 8n | Cytotoxicity | MCF-7 (Breast) | 0.80 µM (IC₅₀, 72h) | [7] |

| Pyridine-urea 8b | Kinase Inhibition | VEGFR-2 | 5.0 µM (IC₅₀) | [7] |

| Pyridine-urea 8e | Kinase Inhibition | VEGFR-2 | 3.93 µM (IC₅₀) | [7] |

| Compound 4 | Cytotoxicity | NCI-H460 (Lung) | Growth % < -50 | [10] |

| Compound 4 | Cytotoxicity | SK-MEL-2 (Melanoma) | Growth % < -50 | [10] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a self-validating system for assessing the in vitro growth inhibitory activity of test compounds.[7]

-

Cell Plating : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the pyridinyl thiourea derivatives (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation : After the incubation period, discard the medium and fix the adherent cells by gently adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing : Wash the plates five times with distilled water to remove the TCA. Allow the plates to air dry completely.

-

Staining : Add 70 µL of 0.4% w/v Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Rinsing : Quickly rinse the plates four times with 1% v/v acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization : Add 150 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition : Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

-

Analysis : Calculate the percentage of growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridinyl thioureas have emerged as promising candidates with significant activity against a range of bacteria and fungi.[1][11][12]

Mechanism of Action

While the exact mechanisms can vary, one proposed mode of action involves the disruption of bacterial cell wall integrity. One study on a thiourea derivative (TD4) against MRSA showed that the compound interfered with the NAD+/NADH homeostasis, which is critical for maintaining cell wall structure and function.[13] The ability of the thiourea moiety to chelate metal ions essential for bacterial enzyme function is another potential mechanism.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Organism | Activity (MIC in mg/mL) | Reference |

| Compound 12a | E. coli | 0.0195 | [11] |

| Compound 12a | B. mycoides | < 0.0048 | [11] |

| Compound 12a | C. albicans | < 0.0048 | [11] |

| Compound 15 | B. mycoides | 0.0098 | [11] |

| Compound 15 | C. albicans | 0.039 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a standardized method for determining the MIC of a compound.

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution : Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antiviral and Neuroprotective Potential

Beyond anticancer and antimicrobial applications, pyridinyl thioureas have demonstrated other intriguing biological activities.

Antiviral Activity

Derivatives of the pyridine scaffold have shown significant activity against a range of viruses, including HIV, Hepatitis C (HCV), and Respiratory Syncytial Virus (RSV).[2][3] The mechanisms are diverse and can involve the inhibition of key viral enzymes like reverse transcriptase or interference with viral entry and replication processes.[3][14] For instance, specific thiourea derivatives have been developed as dual inhibitors targeting both the HIV-1 capsid protein and the host protein cyclophilin A, both of which are critical for HIV replication.[14]

Neuroprotection

In a compelling study, certain pyridinyl thiourea derivatives were found to offer significant neuroprotection against amyloid-β (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[15] The proposed mechanism involves the inhibition of the mitochondrial permeability transition pore (mPTP) opening, which prevents mitochondrial dysfunction and subsequent neuronal cell death.[15] Compounds 9w , 9r , and 9k showed significant neuroprotection of 69.3%, 51.8%, and 48.2%, respectively, in cell-based assays, suggesting their potential as leads for developing novel Alzheimer's therapies.[15]

Conclusion and Future Outlook

Substituted pyridinyl thioureas represent a versatile and highly promising class of molecules in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity profiles. The compelling data on their anticancer, antimicrobial, antiviral, and neuroprotective properties underscore their potential as scaffolds for the development of novel therapeutics. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. Elucidating their detailed mechanisms of action through advanced techniques like X-ray crystallography of drug-target complexes and comprehensive in vivo studies will be crucial for translating these promising findings from the laboratory to the clinic.

References

-

Al-Warhi, T., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances. [Link][5][8]

-

Al-Ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link][6][16]

-

Park, J-E., et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. European Journal of Medicinal Chemistry. [Link][15]

-

Dai, A., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Link][17]

-

Tudor, C., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. [Link][4]

-

Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link][11]

-

Hernández-Vázquez, E., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link][18]

-

El-Naggar, A. M., et al. (2023). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link][7][19]

-

Li, J-h., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link][20]

-

Zhang, H., et al. (2021). In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex. New Journal of Chemistry. [Link][21]

-

Piatkowska-Bratan, E., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link][10]

-

Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link][1]

-

Khan, S. A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link][22]

-

Fassihi, A., et al. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link][2]

-

Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules. [Link][13]

-

Xu, S., et al. (2018). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. [Link][14]

-

Al-Warhi, T., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors for I, II, IX, XII carbonic anhydrases and cancer cell lines: Synthesis, characterization and in silico studies. ResearchGate. [Link][9]

-

Fassihi, A., et al. (2022). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link][3]

-

Kaur, M., et al. (2013). Pyrimidine and Its Biological Activity: A Review. SciSpace. [Link][23]

-

Popa, C. V., et al. (2020). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link][12]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of (5-Methyl-pyridin-2-yl)-thiourea in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Preclinical Research

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are as critical as its pharmacological activity. Among these, aqueous solubility is a paramount factor that dictates a compound's suitability for further development.[1] It directly influences bioavailability, the ease of formulation, and the accuracy of in vitro assays.[1][5] Thiourea and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3][6][7] The titular compound, (5-Methyl-pyridin-2-yl)-thiourea, as a member of this family, warrants a detailed investigation of its solubility to unlock its therapeutic potential. This guide provides the scientific rationale and detailed protocols for establishing a comprehensive solubility profile, a critical step in its preclinical evaluation.

Physicochemical Landscape of this compound

While specific experimental data for this compound is sparse, we can infer its likely physicochemical characteristics based on its structure and the known properties of related compounds.

-

Structure: The molecule incorporates a pyridine ring, a methyl group, and a thiourea moiety. The pyridine ring introduces a degree of polarity and a basic nitrogen atom. The thiourea group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its interaction with various solvents.[7]

-

pKa: The pyridine nitrogen is basic and will be protonated under acidic conditions. The thiourea moiety itself can be protonated in strongly acidic media.[6] The solubility of ionizable compounds like this is highly dependent on the pH of the medium.[1][8]

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the methyl group and the pyridine ring will contribute to its lipophilicity, which will influence its solubility in nonpolar solvents.

-

Polymorphism: The existence of different crystalline forms, or polymorphs, is a known phenomenon for thiourea derivatives.[9] Different polymorphs can exhibit significantly different solubilities, making it crucial to characterize the solid form of the material being tested.[10]

The Science of Solubility: Guiding Principles

The adage "like dissolves like" is a fundamental concept in solubility.[11] A solute will dissolve best in a solvent that has a similar polarity.[11][12] Laboratory solvents can be broadly categorized, and understanding these classifications is key to designing a solubility study.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are excellent at forming hydrogen bonds and dissolving polar, ionizable compounds.[13]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess a dipole moment but lack an O-H or N-H bond.[13] They can accept hydrogen bonds but cannot donate them. They are good at dissolving a wide range of compounds.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not have significant partial charges.[11][13] They are best for dissolving nonpolar, lipophilic compounds.

The ability of the thiourea group in this compound to form hydrogen bonds suggests that it will have some solubility in protic solvents.[14][15] The presence of the pyridine and methyl groups may enhance its solubility in less polar solvents compared to unsubstituted thiourea.

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility assessment involves determining both the kinetic and thermodynamic solubility of a compound.[16]

Kinetic Solubility: A High-Throughput Screening Method

Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[16][17] It is a rapid method, well-suited for early-stage discovery to quickly rank compounds.[2] The most common technique for this is turbidimetry or nephelometry, which measures the scattering of light by suspended particles.[5][17][18]

Experimental Protocol for Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a clear-bottom 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a second 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Measurement: Allow the plate to equilibrate for a set period (e.g., 2 hours) with gentle shaking.[2] Measure the turbidity of each well using a plate-based nephelometer.[18]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Caption: Workflow for Kinetic Solubility Determination by Turbidimetry.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8][19] The shake-flask method is the most widely accepted technique for determining this value.[20]

Experimental Protocol for Shake-Flask Thermodynamic Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.[20]

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This is typically 24-48 hours, and it's advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[10][20]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter. Care must be taken to avoid adsorption of the compound onto the filter material.[17]

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]

Caption: Shake-Flask Method for Thermodynamic Solubility.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. A tabular format is highly recommended.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) | Observations |

| Water | Polar Protic | 80.1 | |||

| PBS (pH 7.4) | Polar Protic (Aqueous) | ~80 | |||

| Methanol | Polar Protic | 32.7 | |||

| Ethanol | Polar Protic | 24.5 | |||

| DMSO | Polar Aprotic | 46.7 | |||

| Acetone | Polar Aprotic | 20.7 | |||

| Dichloromethane | Nonpolar | 9.1 | |||

| Hexane | Nonpolar | 1.9 |

This table should be populated with experimentally determined values.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its journey as a potential therapeutic agent. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can generate the high-quality data needed to guide formulation development, design meaningful in vitro and in vivo studies, and ultimately, make informed decisions about the compound's future. While this guide provides the necessary protocols, it is imperative to remember that careful experimental execution and a thorough understanding of the underlying physicochemical principles are paramount to obtaining reliable and reproducible results.

References

-

Measurement and correlation for solubility of thiourea in different solvents. (2025). ResearchGate. Retrieved from [Link]

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Rosli, S. N. A. M., et al. (2020). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 24(5), 734-754. Retrieved from [Link]

- Fayomi, O. M., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 16(3), 1-31.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Gontijo, R. J. S., et al. (2022). Design, Synthesis and Biological Activities of (Thio)

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Chu, Y., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 27(11), 3503.

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

- Seidel, R. W., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 394–404.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

- Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7-8), 567-571.

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. enamine.net [enamine.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

- 5. rheolution.com [rheolution.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. mdpi.com [mdpi.com]

- 8. evotec.com [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. reddit.com [reddit.com]

- 13. caymanchem.com [caymanchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to Hirshfeld Surface Analysis of Methylpyridyl Thiourea Compounds

Preamble: Decoding Crystal Architecture for Advanced Drug Development

In the landscape of modern medicinal chemistry, the family of methylpyridyl thiourea compounds stands out for its remarkable versatility and therapeutic potential.[1][2] These molecules, characterized by a thiourea backbone flanked by methyl and pyridyl functional groups, are foundational scaffolds in the design of agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[2][3] The efficacy of a drug candidate, however, is not solely dictated by its intrinsic chemical structure but is profoundly influenced by its three-dimensional arrangement in the solid state. The intermolecular interactions governing this crystal packing dictate critical physicochemical properties such as solubility, stability, and bioavailability.

This guide serves as a comprehensive technical exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying the intricate web of intermolecular forces within the crystals of methylpyridyl thiourea compounds.[4][5] We will move beyond a simple procedural outline to delve into the causality behind the analysis, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness this technique for rational drug design and solid-form screening.

Part 1: The Molecular Subject—Methylpyridyl Thiourea

The core structure of thiourea, SC(NH₂)₂, features a sulfur atom in place of the oxygen in urea, creating a molecule with distinct electronic and hydrogen-bonding capabilities.[2] The presence of both hydrogen bond donors (N-H groups) and acceptors (the thione sulfur and pyridyl nitrogen) allows for a rich variety of intermolecular interactions.[1][6] These interactions, including strong N-H···S and N-H···N hydrogen bonds, as well as weaker C-H···S, C-H···π, and π-π stacking interactions, are the primary drivers of the supramolecular architecture in the crystalline state.[7][8]

Understanding the prevalence and geometry of these contacts is paramount. For instance, the formation of robust hydrogen-bonded dimers via {···HNCS}₂ synthons is a common and stabilizing motif in thiourea derivatives that significantly impacts crystal packing.[7][8] The orientation of the pyridyl ring can facilitate or hinder π-stacking, directly influencing crystal density and stability. It is the precise characterization of this complex interplay of forces that Hirshfeld surface analysis enables with unparalleled clarity.

Experimental Protocol: Synthesis of a Representative Methylpyridyl Thiourea

The synthesis of these compounds is often straightforward, allowing for facile generation of derivatives for screening. The following is a representative protocol adapted from established literature.[9][10]

Objective: To synthesize 1-(4-Methylpyridin-2-yl)thiourea.

Materials:

-

1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea

-

1 N Sodium Hydroxide (NaOH) solution

-

Methanol (MeOH)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-